![molecular formula C17H17N3O2S B2480567 (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2063443-00-3](/img/structure/B2480567.png)
(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents, enhancing the compound's pharmacological profile. Numerous synthetic routes exist, from classical condensation reactions to more recent methods employing catalysts and green chemistry principles. The synthesis approach for the specified compound would likely involve steps to construct the cyclohepta[d]pyrimidine core, followed by specific reactions to introduce the (E)-styrylsulfonyl group at the appropriate position, ensuring the correct stereochemistry (Rashid et al., 2021).
Molecular Structure Analysis
Pyrimidine derivatives exhibit a wide range of structural diversity, which significantly impacts their biological activities. The specific stereochemistry of (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine suggests a complex molecular architecture that could influence its binding affinity to biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure and confirming the stereochemistry of such compounds (Maji, 2020).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as nucleophilic substitution, electrophilic substitution, and cycloadditions are common, allowing for the further functionalization and derivatization of the pyrimidine core. These reactions are crucial for modifying the biological activity and solubility of the compounds (Gmeiner, 2020).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations. Advanced analytical techniques are used to characterize these physical properties, providing insights into the compound's behavior in biological systems (Roopan & Sompalle, 2016).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, dictate their interaction with biological targets. Understanding these properties is crucial for predicting the compound's pharmacokinetics and pharmacodynamics. Computational methods, along with experimental studies, play a vital role in assessing these chemical properties (Fatahala et al., 2022).
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine have been synthesized and characterized. These include substituted tricyclic compounds with antimicrobial properties, such as 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, which have shown significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Biological Evaluation and Therapeutic Potential
A series of compounds related to the specified chemical structure, such as 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidins, have been synthesized and evaluated for their potential as serotonin 5-HT(6) receptor antagonists. These compounds have shown high potency and selectivity in blocking serotonin-induced responses, making them candidates for therapeutic applications (Ivachtchenko et al., 2011).
Antitumor Activity
Research has been conducted on the synthesis and biological evaluation of derivatives of pyrrolo[2,3-d]pyrimidines as inhibitors of certain enzymes in cancer pathways. For instance, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have demonstrated potent inhibition of tumor cell proliferation and dual inhibition of key enzymes in purine nucleotide biosynthesis (Mitchell-Ryan et al., 2013).
Synthesis Methods
Efficient synthesis methods have been developed for compounds structurally similar to the specified chemical, such as (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole. These methods facilitate the production of potent compounds like 5-HT6 antagonists (Isherwood et al., 2012).
Antibacterial and Antioxidant Properties
Further research on pyrimido[4,5-d]pyrimidine derivatives has shown them to be effective as antibacterial and antioxidant agents. The synthesis of these derivatives has been optimized for effectiveness, with specific conditions yielding better activity and potential therapeutic applications (Cahyana, Liandi, & Zaky, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
12-[(E)-2-phenylethenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,9-8-13-4-2-1-3-5-13)20-14-6-7-17(20)15-11-18-12-19-16(15)10-14/h1-5,8-9,11-12,14,17H,6-7,10H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBFTMTZMBSHJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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